(S,R)-Gsk321

IDH1 inhibitor AML enzymatic assay

(S,R)-GSK321 (CAS 1816272-18-0) is a potent, allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the oncogenic R132G, R132C, and R132H variants, with modest activity against wild-type (WT) IDH1. It belongs to the class of pyrazolo[4,5-c]pyridine carboxamide derivatives and exhibits >100-fold selectivity over the related IDH2 isoform, making it a highly specific chemical probe for mutant IDH1-driven malignancies, particularly acute myeloid leukemia (AML).

Molecular Formula C28H28FN5O3
Molecular Weight 501.6 g/mol
Cat. No. B12398139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R)-Gsk321
Molecular FormulaC28H28FN5O3
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5
InChIInChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m0/s1
InChIKeyIVFDDVKCCBDPQZ-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,R)-GSK321: Mutant IDH1 Inhibitor for AML and Oncology Research Procurement


(S,R)-GSK321 (CAS 1816272-18-0) is a potent, allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), specifically targeting the oncogenic R132G, R132C, and R132H variants, with modest activity against wild-type (WT) IDH1 [1]. It belongs to the class of pyrazolo[4,5-c]pyridine carboxamide derivatives and exhibits >100-fold selectivity over the related IDH2 isoform, making it a highly specific chemical probe for mutant IDH1-driven malignancies, particularly acute myeloid leukemia (AML) [2].

Why Generic Substitution of (S,R)-GSK321 Fails: Potency, Selectivity, and Stereochemical Specificity


Substituting (S,R)-GSK321 with another IDH1 inhibitor or a different stereoisomer can compromise experimental outcomes due to significant differences in biochemical potency across mutant variants, cellular 2-HG suppression efficacy, and isoform selectivity. For instance, clinical-stage inhibitors like ivosidenib and olutasidenib exhibit 2- to 25-fold lower potency against key IDH1 mutants [1], while the early-generation inhibitor SYC-435 is nearly two orders of magnitude less potent in cellular assays . Furthermore, the specific (S,R) stereochemistry is critical: the (R,R)-enantiomer is a weak WT IDH1 inhibitor (IC50 120 nM) and lacks the broad mutant inhibition profile of the (S,R)-form . Below, we present quantitative evidence substantiating why (S,R)-GSK321 should be prioritized for research requiring maximal target engagement and functional modulation of mutant IDH1.

(S,R)-GSK321 Quantitative Differentiation: Potency, Selectivity, and Functional Activity Benchmarks


Superior Biochemical Potency of (S,R)-GSK321 Against IDH1 Mutants vs. Clinical-Stage Inhibitors

(S,R)-GSK321 demonstrates 2- to 25-fold greater biochemical potency against the most common IDH1 mutants (R132G, R132C, R132H) compared to the FDA-approved inhibitor ivosidenib (AG-120) and the clinically advanced olutasidenib (FT-2102) [1]. In recombinant enzyme assays, (S,R)-GSK321 inhibits R132H with an IC50 of 4.6 nM, whereas ivosidenib and olutasidenib exhibit IC50 values of 12-19 nM and 21.2 nM, respectively [2]. This enhanced potency translates to lower compound requirements in biochemical and cellular studies, reducing off-target effects and improving assay signal-to-noise ratios.

IDH1 inhibitor AML enzymatic assay IC50

Substantial Potency Advantage of (S,R)-GSK321 Over Early-Generation IDH1 Inhibitor SYC-435

Compared to the early-generation mutant IDH1 inhibitor SYC-435, (S,R)-GSK321 exhibits a ~40-fold improvement in binding affinity (Ki) and a ~28-fold greater cellular potency in reducing the oncometabolite 2-hydroxyglutarate (2-HG) [1]. Specifically, (S,R)-GSK321 inhibits IDH1 R132C with a Ki of <5 nM (based on IC50), while SYC-435 has a Ki of 120 nM against the same mutant [2]. In HT1080 fibrosarcoma cells expressing IDH1 R132C, (S,R)-GSK321 suppresses intracellular 2-HG production with an EC50 of 85 nM, whereas SYC-435 requires 2.4 µM to achieve the same effect [3]. This large potency differential underscores the advanced optimization of the GSK321 chemical series for mutant IDH1 targeting.

mIDH1 cellular 2-HG drug discovery SAR

High Isoform Selectivity of (S,R)-GSK321 Over IDH2 vs. Other Clinical IDH1 Inhibitors

(S,R)-GSK321 achieves >100-fold selectivity for IDH1 over the mitochondrial isoform IDH2, a critical feature for accurately dissecting IDH1-specific biology [1]. In contrast, ivosidenib displays a more modest selectivity window (approximately 30-50 fold) and olutasidenib exhibits variable selectivity across assays [2]. This high selectivity minimizes confounding effects from IDH2 inhibition, which can independently influence cellular metabolism and redox homeostasis. Procurement of (S,R)-GSK321 is therefore essential for studies aiming to attribute phenotypic changes specifically to mutant IDH1 activity.

IDH1 IDH2 selectivity isoform-specific

Functional Validation: (S,R)-GSK321 Reduces Intracellular 2-HG in Primary AML Cells vs. Inactive Control

In primary acute myeloid leukemia (AML) cells harboring IDH1 R132 mutations, treatment with 3 µM (S,R)-GSK321 for 6 days significantly reduced intracellular 2-HG levels to 0.13- to 0.29-fold of baseline (p<0.05 vs. DMSO or the structurally similar inactive control GSK990) [1]. Specifically, 2-HG reduction was 0.13-fold ± 0.1-fold in R132G, 0.15-fold ± 0.2-fold in R132C, and 0.29-fold in R132H mutant cells [2]. This functional abrogation of the oncometabolite is directly linked to the reversal of the myeloid differentiation block and induction of granulocytic differentiation in leukemic blasts and immature stem-like cells, a phenotype not observed with control compounds.

2-HG AML primary cells functional assay

In Vivo Efficacy of (S,R)-GSK321 in IDH1-Mutant AML Xenograft Models

In an IDH1-mutant AML xenograft model, daily intraperitoneal administration of (S,R)-GSK321 at 150 mg/kg for 15 days resulted in a marked decrease in leukemic blast cells (SSClowCD45low/+ population) and a concurrent reduction in 2-HG levels within the tumor cells [1]. This in vivo pharmacodynamic response was accompanied by a relative increase in mature lymphoid and granulocytic/monocytic cells, consistent with the differentiation-promoting effects observed in vitro. In contrast, vehicle-treated animals showed no change in blast cell burden or 2-HG levels. This direct head-to-head in vivo comparison establishes (S,R)-GSK321 as a validated tool for preclinical studies of mutant IDH1-driven leukemogenesis and therapeutic response.

in vivo AML xenograft leukemia 2-HG

Stereochemical Differentiation: (S,R)-GSK321 vs. (R,R)-GSK321

The (S,R) stereoisomer of GSK321 is a potent inhibitor of multiple IDH1 mutants (IC50 2.9-4.6 nM) with moderate activity against WT IDH1 (IC50 46 nM), whereas the (R,R)-enantiomer is primarily a WT IDH1 inhibitor with an IC50 of 120 nM and lacks the broad mutant inhibition profile . This stark functional divergence underscores the critical role of stereochemistry in determining inhibitor binding mode and selectivity. For studies aimed at selectively targeting oncogenic IDH1 mutants while minimizing WT IDH1 inhibition, (S,R)-GSK321 is the required tool compound. Procuring the incorrect stereoisomer could lead to misleading conclusions regarding mutant-specific versus WT IDH1 biology.

stereoisomer enantiomer WT IDH1 selectivity

Optimal Research and Industrial Applications for (S,R)-GSK321 Procurement


Mutant IDH1-Driven Acute Myeloid Leukemia (AML) Research

Primary AML cell cultures and xenograft models harboring IDH1 R132 mutations benefit from (S,R)-GSK321's high potency (IC50 2.9-4.6 nM) and validated in vivo efficacy at 150 mg/kg i.p., enabling robust studies of differentiation therapy and oncometabolite suppression [1].

Biochemical and Cellular Profiling of IDH1 Mutant Selectivity

For head-to-head comparisons against clinical IDH1 inhibitors (e.g., ivosidenib, olutasidenib) or early-generation tools (e.g., SYC-435), (S,R)-GSK321 provides a benchmark of superior potency (2- to 40-fold lower IC50/EC50) and >100-fold IDH2 selectivity, facilitating clear differentiation in SAR and target engagement studies [2].

Epigenetic and Metabolomic Studies of 2-HG-Mediated Pathways

The ability of (S,R)-GSK321 to reduce intracellular 2-HG by 71-87% in primary AML cells, coupled with its reversal of histone H3K9 dimethylation and DNA hypomethylation, makes it an essential tool for dissecting the epigenetic consequences of mutant IDH1 activity [3].

Pharmacodynamic Studies in IDH1-Mutant Solid Tumors

In HT1080 fibrosarcoma and other IDH1-mutant solid tumor models, (S,R)-GSK321 suppresses 2-HG production with an EC50 of 85 nM, providing a validated chemical probe for investigating metabolic reprogramming and reductive carboxylation in cancer cell biology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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